molecular formula C25H24N6O2 B271944 [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Cat. No. B271944
M. Wt: 440.5 g/mol
InChI Key: KVBUPACXKLYOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine.

Mechanism of Action

The mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A is not fully understood, but it is believed to act through multiple pathways. It has been shown to activate the p53 tumor suppressor pathway, which can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the activity of beta-secretase, an enzyme that is involved in the formation of amyloid-beta in Alzheimer's disease. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to activate the Nrf2-ARE pathway, which can protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory effects. It has been shown to induce apoptosis in cancer cells, protect against the degeneration of dopaminergic neurons, and protect against oxidative stress and inflammation. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta and can protect against the neurotoxicity of this protein.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its potential to treat various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have multiple mechanisms of action, making it a promising candidate for drug development. However, one limitation of using [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for the research of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A. One direction is the development of more efficient and cost-effective synthesis methods to increase its availability. Another direction is the investigation of its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Furthermore, the mechanism of action of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A needs to be further elucidated to fully understand its potential therapeutic effects. Finally, the development of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A as a drug candidate requires further preclinical and clinical studies to determine its safety and efficacy.

Synthesis Methods

The synthesis of [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 1-phenyl-1H-tetrazol-5-amine with 3-methoxy-4-(chloromethyl)benzaldehyde to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzaldehyde. This product is then reacted with 2-(1H-indol-3-yl)ethanamine to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzyl}amine, which is then treated with hydrogen gas in the presence of a palladium catalyst to form [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A.

Scientific Research Applications

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. In addition, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been found to inhibit the aggregation of amyloid-beta, a protein that is associated with Alzheimer's disease, and can protect against the neurotoxicity of this protein. Furthermore, [2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine A has been shown to have neuroprotective effects and can protect against the degeneration of dopaminergic neurons, which are affected in Parkinson's disease.

properties

Product Name

[2-(1H-indol-3-yl)ethyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine

Molecular Formula

C25H24N6O2

Molecular Weight

440.5 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine

InChI

InChI=1S/C25H24N6O2/c1-32-24-15-18(16-26-14-13-19-17-27-22-10-6-5-9-21(19)22)11-12-23(24)33-25-28-29-30-31(25)20-7-3-2-4-8-20/h2-12,15,17,26-27H,13-14,16H2,1H3

InChI Key

KVBUPACXKLYOGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CNC3=CC=CC=C32)OC4=NN=NN4C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.